2-(benzylsulfanyl)-5-(phenylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide
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Overview
Description
2-(benzylsulfanyl)-5-(phenylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5-(phenylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of the sulfanyl groups: The benzylsulfanyl and phenylsulfanyl groups can be introduced via nucleophilic substitution reactions using thiol reagents.
Attachment of the carboxamide group: This step might involve the reaction of the pyrimidine derivative with a carboxylic acid derivative or an amide coupling reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-5-(phenylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The aromatic rings and pyrimidine core can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-(phenylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfanyl)-5-(phenylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide
- 2-(benzylsulfanyl)-5-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide
Uniqueness
2-(benzylsulfanyl)-5-(phenylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of both benzylsulfanyl and phenylsulfanyl groups might confer distinct properties compared to similar compounds.
Properties
Molecular Formula |
C23H18N4OS2 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-phenylsulfanyl-N-pyridin-2-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C23H18N4OS2/c28-22(26-20-13-7-8-14-24-20)21-19(30-18-11-5-2-6-12-18)15-25-23(27-21)29-16-17-9-3-1-4-10-17/h1-15H,16H2,(H,24,26,28) |
InChI Key |
HYRZDDUDRTUPEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=N3)SC4=CC=CC=C4 |
Origin of Product |
United States |
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